Boc-N-methyl-L-valine

Catalog No.
S679719
CAS No.
45170-31-8
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-methyl-L-valine

CAS Number

45170-31-8

Product Name

Boc-N-methyl-L-valine

IUPAC Name

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1

InChI Key

XPUAXAVJMJDPDH-QMMMGPOBSA-N

SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Synonyms

Boc-N-Me-Val-OH;45170-31-8;Boc-N-methyl-L-valine;N-Boc-N-methyl-L-valine;(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoicacid;(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylbutanoicacid;AmbotzBAA1272;N-Boc-N-methylvaline;PubChem12254;Boc-N-a-methyl-L-valine;Boc-N-|A-Methyl-L-valine;N-Boc-N-Methyl-L-Val-OH;SCHEMBL59435;KSC497E8F;15538_ALDRICH;15538_FLUKA;CTK3J7282;MolPort-003-926-843;XPUAXAVJMJDPDH-QMMMGPOBSA-N;ZINC2391126;ANW-41482;CB-645;SBB067250;AKOS015836686;AKOS015905243

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Peptide synthesis:

N-Boc-N-methyl-L-valine is a protected amino acid, meaning its reactive amine group is temporarily blocked by a Boc (tert-butyloxycarbonyl) group. This protection allows for the selective formation of peptide bonds between the desired amino acids while preventing undesired side reactions. The methyl group on the side chain also contributes to its unique properties in peptide design, potentially influencing protein folding and activity.

Studies have shown that N-Boc-N-methyl-L-valine can be effectively incorporated into peptide sequences using various coupling methods, such as the Steglich reaction and the carbodiimide coupling reaction [, ]. This allows researchers to synthesize a wide range of peptides, including those with potential therapeutic applications.

Building block for peptidomimetics:

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved stability and other desirable properties. N-Boc-N-methyl-L-valine can be used as a building block in the synthesis of peptidomimetics due to the presence of the methyl group, which can alter the molecule's interaction with biological targets [].

Chemical intermediate:

N-Boc-N-methyl-L-valine can also serve as a precursor for the synthesis of other valuable organic compounds. Its reactive functionalities allow for further modifications and transformations, making it a versatile intermediate in organic synthesis [].

Boc-N-methyl-L-valine, also known as N-(tert-Butoxycarbonyl)-L-valine methyl ester, is a synthetic building block commonly used in peptide synthesis []. It is derived from the naturally occurring amino acid L-valine, with a methyl group attached to the nitrogen atom and a Boc (tert-butoxycarbonyl) protecting group on the alpha-carboxyl group []. This modification allows for controlled incorporation of the valine unit into peptide chains during synthesis while protecting the reactive carboxyl group.


Molecular Structure Analysis

Boc-N-methyl-L-valine possesses a unique structure with several key features:

  • Central Carbon Chain: The core structure is a three-carbon chain with a methyl group branched off the second carbon (characteristic of valine).
  • N-Methyl Group: An additional methyl group is attached to the nitrogen atom, differentiating it from the original L-valine structure [].
  • Boc Protecting Group: A bulky Boc group (tert-butoxycarbonyl) is linked to the alpha-carboxyl group at one end of the molecule. This group protects the carboxyl from unwanted reactions during peptide synthesis [].
  • Carboxylic Acid Group: The free carboxylic acid group is located at the other end of the molecule, essential for peptide bond formation.

Chemical Reactions Analysis

Boc-N-methyl-methyl-L-valine is a versatile building block involved in various reactions during peptide synthesis. Here are some key reactions:

  • Peptide Bond Formation: The primary application of Boc-N-methyl-L-valine is in peptide synthesis. The free carboxylic acid group reacts with the amine group of another amino acid or peptide chain, forming an amide bond (peptide bond) under specific coupling conditions []. This process is repeated sequentially to build the desired peptide sequence.

Balanced chemical equation (example):

Boc-N-Methyl-L-Valine + H-Gly-OH -> Boc-N-Methyl-L-Val-Gly-OH + H2O
  • Boc Deprotection: After peptide chain assembly, the Boc protecting group is removed to reveal the free carboxylic acid group at the N-terminus of the peptide. This is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) [].

Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Melting Point: Approximately 100-105°C (literature data may vary) [].
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol []. Insoluble in water.
  • Stability: Stable under dry conditions at room temperature. May decompose under acidic or basic conditions.

XLogP3

2.1

Wikipedia

Boc-N-methyl-L-valine

Dates

Modify: 2023-08-15

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